2,6-Diamino-5-methylquinazolin-4(1H)-one

DHFR inhibition antifolate IC50 comparison

2,6-Diamino-5-methylquinazolin-4(1H)-one (CAS 56239-17-9) is a 2,6-diamino-substituted quinazolin-4(1H)-one derivative bearing a distinct 5-methyl substituent on the quinazolinone core. This compound belongs to the class of non-classical antifolates and diaminoquinazolinone scaffolds that have been crystallographically characterized as inhibitors of tRNA-guanine transglycosylase (TGT) and evaluated as dihydrofolate reductase (DHFR) inhibitors.

Molecular Formula C9H10N4O
Molecular Weight 190.20 g/mol
CAS No. 56239-17-9
Cat. No. B15070847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diamino-5-methylquinazolin-4(1H)-one
CAS56239-17-9
Molecular FormulaC9H10N4O
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1C(=O)NC(=N2)N)N
InChIInChI=1S/C9H10N4O/c1-4-5(10)2-3-6-7(4)8(14)13-9(11)12-6/h2-3H,10H2,1H3,(H3,11,12,13,14)
InChIKeyFKKTTWCNDNDTBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diamino-5-methylquinazolin-4(1H)-one (CAS 56239-17-9): Core Scaffold Identity and Procurement-Relevant Chemical Profile


2,6-Diamino-5-methylquinazolin-4(1H)-one (CAS 56239-17-9) is a 2,6-diamino-substituted quinazolin-4(1H)-one derivative bearing a distinct 5-methyl substituent on the quinazolinone core. This compound belongs to the class of non-classical antifolates and diaminoquinazolinone scaffolds that have been crystallographically characterized as inhibitors of tRNA-guanine transglycosylase (TGT) and evaluated as dihydrofolate reductase (DHFR) inhibitors [1][2]. The 5-methyl substitution differentiates it from the corresponding des-methyl analog 2,6-diaminoquinazolin-4(3H)-one (CAS 53745-23-6), introducing steric and electronic perturbations that influence target binding profiles across DHFR, TGT, and cytotoxic activity domains [3].

Why Generic Quinazolinone Substitution Fails for 2,6-Diamino-5-methylquinazolin-4(1H)-one: Differential Target Engagement Driven by 5-Methyl Substitution


The procurement of 2,6-diamino-5-methylquinazolin-4(1H)-one (CAS 56239-17-9) cannot be satisfied by generic quinazolinone analogs due to the critical role of the 5-methyl substituent in modulating target binding. Crystallographic studies of the 2,6-diamino-3H-quinazolin-4-one scaffold reveal that substituents at position 5 directly influence the conformational dynamics of key active-site residues (e.g., Asp102 in TGT) and alter hydrogen-bonding networks within the binding pocket [1]. In the 2,6-substituted-quinazolin-4-one DHFR inhibitor series, the substitution pattern and spatial considerations of the π-systems in regard to the quinazoline nucleus proved critical for biological activity, with active compounds achieving DHFR IC50 values of 0.4–1.0 μM [2]. The 5-des-methyl analog (2,6-diaminoquinazolin-4(3H)-one, CAS 53745-23-6) lacks this steric feature, resulting in distinct potency and selectivity profiles across DHFR, TGT, and cytotoxic endpoints that preclude direct functional interchangeability [3].

Quantitative Differentiation Evidence for 2,6-Diamino-5-methylquinazolin-4(1H)-one: Comparator-Based Performance Across DHFR, TGT, and Cytotoxicity Assays


DHFR Inhibitory Potency of 2,6-Diamino-5-methylquinazolin-4(1H)-one Versus Des-Methyl Analog and Methotrexate

In the 2,6-substituted-quinazolin-4-one series reported by Al-Omary et al. (2010), the 5-methyl-substituted analog (identified as compound 22 within the series) demonstrated DHFR inhibitory activity within the IC50 range of 0.4–1.0 μM, placing it among the active DHFR inhibitors in this chemotype class [1]. By comparison, the des-methyl reference scaffold 2,6-diaminoquinazolin-4(3H)-one (CAS 53745-23-6) lacks reported sub-micromolar DHFR activity in the same assay context, indicating that the 5-methyl substituent contributes to enhanced DHFR binding affinity. The clinical antifolate methotrexate (MTX), a classical DHFR inhibitor, typically exhibits DHFR IC50 values in the low nanomolar range (approximately 0.01–0.05 μM) but carries the liability of polyglutamation-dependent cellular retention and transport-mediated resistance mechanisms that are absent in this non-classical 2,6-diaminoquinazolin-4-one scaffold [1].

DHFR inhibition antifolate IC50 comparison

TGT Inhibitor Scaffold Validation: Crystallographic Evidence for 2,6-Diaminoquinazolin-4-one Binding Mode

The 2,6-diamino-3H-quinazolin-4-one scaffold has been crystallographically validated as a ligand for tRNA-guanine transglycosylase (TGT), an enzyme implicated in the pathogenicity of Shigella species [1]. The co-crystal structure (PDB ID: 1R5Y) resolved at 1.20 Å resolution reveals that the 2,6-diaminoquinazolin-4-one core engages the TGT active site, inducing a conformational rearrangement of the Asp102 side chain and disrupting a key water network [1][2]. Critically, the 5-position of the quinazolinone ring lies in close proximity to the protein surface, where the 5-methyl substituent of 2,6-diamino-5-methylquinazolin-4(1H)-one is predicted to introduce additional van der Waals contacts not available to the des-methyl analog (PDB ligand DQU), potentially enhancing binding affinity [2]. The Brenk et al. pharmacophore model derived from these structures specifically highlights the importance of substituent spatial orientation at this position for inhibitor potency [1].

tRNA-guanine transglycosylase TGT inhibition crystallography

Cytotoxic Activity of 2,6-Diaminoquinazolin-4(3H)-one Derivatives Versus EGFR-Targeted Agents

In a comparative cytotoxicity study by Velasco-Velázquez et al. (2018), 2,6-diaminoquinazolin-4(3H)-one derivatives were evaluated against three human cancer cell lines (HCT-15 colorectal, SKOV-3 ovarian, and MDA-MB-231 breast) using the MTT assay [1]. The most active compounds (3e and 3f) in this quinazolinone series achieved IC50 values ranging from 4.5 to 15.5 μM, demonstrating superior potency compared to the reference EGFR tyrosine kinase inhibitors gefitinib (IC50 range: 19.4–48.8 μM) and PD153035 [1]. The 2,6-diaminoquinazolin-4(3H)-one scaffold thus provides a cytotoxic chemotype mechanistically distinct from EGFR-targeted agents. Incorporation of the 5-methyl substituent, as in 2,6-diamino-5-methylquinazolin-4(1H)-one, is anticipated based on SAR from the Al-Omary DHFR series to further modulate this cytotoxic activity profile [2].

cytotoxicity cancer cell lines gefitinib comparison

Antimicrobial Activity Spectrum of 2,6-Substituted-Quinazolin-4-ones: Gentamicin-Benchmarked Broad-Spectrum Potential

Within the 2,6-substituted-quinazolin-4-one series evaluated by Al-Omary et al. (2010), compound 18 (a structurally related analog) demonstrated broad-spectrum antimicrobial activity comparable to the clinically used aminoglycoside antibiotic gentamicin [1]. While the antimicrobial data for the specific 5-methyl analog (compound 22) were not reported in head-to-head antimicrobial testing, the shared 2,6-diaminoquinazolin-4-one core scaffold—combined with the demonstrated DHFR inhibitory activity of the 5-methyl compound—suggests that this substitution pattern may contribute to antimicrobial potency through dual DHFR-dependent and DHFR-independent mechanisms [1]. Gentamicin served as the positive control in the same assay panel, providing a clinically relevant benchmark for antimicrobial activity assessment.

antimicrobial activity gentamicin comparison broad-spectrum

Recommended Application Scenarios for 2,6-Diamino-5-methylquinazolin-4(1H)-one Based on Evidenced Differentiation


Non-Classical Antifolate Tool Compound for DHFR Resistance Mechanism Studies

Utilize 2,6-diamino-5-methylquinazolin-4(1H)-one as a non-polyglutamatable DHFR inhibitor probe (IC50 0.4–1.0 μM) to dissect resistance mechanisms in cancer cell lines where classical antifolates such as methotrexate fail due to reduced folate carrier (RFC) downregulation or folylpolyglutamate synthetase (FPGS) deficiency [1]. The compound's 5-methyl group confers sub-micromolar DHFR engagement while its non-classical scaffold bypasses the transport and metabolic activation pathways required for MTX activity, enabling clean pharmacological dissection of DHFR-dependent versus DHFR-independent resistance mechanisms.

Structure-Based Design Campaigns Targeting tRNA-Guanine Transglycosylase (TGT) in Shigella Pathogenicity

Employ 2,6-diamino-5-methylquinazolin-4(1H)-one as a starting scaffold for TGT inhibitor optimization, leveraging the validated co-crystal structure of the 2,6-diaminoquinazolin-4-one core in complex with Zymomonas mobilis TGT (PDB: 1R5Y, 1.20 Å resolution) [2][3]. The 5-methyl substituent is strategically positioned to exploit additional hydrophobic contacts with the TGT protein surface proximal to the Asp102 conformational switch region, offering a synthetically tractable vector for fragment growing or structure-activity relationship expansion in anti-Shigella drug discovery programs.

Cytotoxicity Probe in EGFR Inhibitor-Resistant Cancer Models

Deploy 2,6-diamino-5-methylquinazolin-4(1H)-one as a cytotoxic agent in phenotypic screening panels against gefitinib-resistant cancer cell lines (HCT-15, SKOV-3, MDA-MB-231), where the quinazolinone scaffold has demonstrated 1.3–10.8-fold superior potency relative to gefitinib [4]. The mechanistically distinct cytotoxic profile—operating through pathways independent of EGFR tyrosine kinase inhibition—makes this compound particularly valuable for identifying synergistic combinations with EGFR-targeted therapies and for target deconvolution studies in resistant tumor models.

Dual DHFR-Antimicrobial Screening in Antibacterial Discovery Programs

Incorporate 2,6-diamino-5-methylquinazolin-4(1H)-one into antibacterial screening cascades as a dual-mechanism DHFR inhibitor, capitalizing on the demonstrated broad-spectrum antimicrobial activity of the 2,6-substituted-quinazolin-4-one chemotype benchmarked against gentamicin [1]. The compound's combination of sub-micromolar DHFR inhibition and the scaffold's intrinsic antibacterial properties supports its use in hit-to-lead programs targeting multidrug-resistant Gram-positive and Gram-negative pathogens, with particular relevance to methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing Enterobacteriaceae.

Quote Request

Request a Quote for 2,6-Diamino-5-methylquinazolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.